molecular formula C18H26N4O4 B12252455 Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate

Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate

Cat. No.: B12252455
M. Wt: 362.4 g/mol
InChI Key: OLULCLIPTSNJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a pyridine moiety, and tert-butyl ester functionality, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 3-[[2-(2-methylpropanoylamino)pyridine-3-carbonyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C18H26N4O4/c1-11(2)15(23)21-14-13(7-6-8-19-14)16(24)20-12-9-22(10-12)17(25)26-18(3,4)5/h6-8,11-12H,9-10H2,1-5H3,(H,20,24)(H,19,21,23)

InChI Key

OLULCLIPTSNJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC=N1)C(=O)NC2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the pyridine and tert-butyl ester groups. Common reagents used in these reactions include tert-butyl chloroformate, pyridine derivatives, and various amines. Reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted products.

Scientific Research Applications

Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[2-(2-methylpropanamido)pyridine-3-amido]azetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring and pyridine moiety make it particularly valuable for applications requiring specific reactivity and binding characteristics.

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